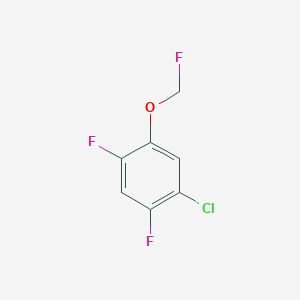

1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18799005

Molecular Formula: C7H4ClF3O

Molecular Weight: 196.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3O |

|---|---|

| Molecular Weight | 196.55 g/mol |

| IUPAC Name | 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2 |

| Standard InChI Key | QHZFCTKORQQTLF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)F)OCF |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted at positions 1, 2, 4, and 5 with chlorine, fluorine, fluorine, and a fluoromethoxy group (-O-CH₂F), respectively. The IUPAC name, 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene, reflects this substitution pattern. The molecular formula C₇H₄ClF₃O corresponds to a planar aromatic system with bond angles and lengths consistent with halogenated benzenes.

Electronic Effects

The chlorine and fluorine atoms exert strong electron-withdrawing inductive effects (-I), while the fluoromethoxy group introduces a weaker electron-donating resonance effect (+M) via the oxygen atom. This duality creates a polarized electronic environment, enhancing reactivity at specific ring positions. For instance, the meta-directing nature of the fluoromethoxy group influences electrophilic substitution patterns .

Spectroscopic Signatures

-

NMR: The ¹⁹F NMR spectrum would display distinct signals for the three fluorine atoms: two from the ring (δ ≈ -110 to -120 ppm for aromatic F) and one from the fluoromethoxy group (δ ≈ -70 to -80 ppm for -O-CH₂F) .

-

IR: Stretching vibrations for C-F (1100–1000 cm⁻¹), C-Cl (750–550 cm⁻¹), and C-O (1250–1050 cm⁻¹) are observable.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential halogenation and alkoxylation steps. A plausible route includes:

-

Chlorination: Direct chlorination of 2,4-difluorophenol using Cl₂ in the presence of FeCl₃.

-

Fluoromethoxy Introduction: Nucleophilic aromatic substitution (SNAr) at position 5 using fluoromethoxide (CH₂FO⁻) under basic conditions.

Catalytic Considerations

Modified Raney nickel catalysts (e.g., Ni-Al-Mo-Co systems) have proven effective in hydrogenation steps for analogous compounds, achieving yields >90% under optimized conditions . For example, hydrogenation of nitro precursors at 40°C and 500 psig in methanol solvent minimizes side reactions like dechlorination .

Solvent and Temperature Effects

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity by stabilizing transition states.

-

Temperature: Reactions are typically conducted at 60–100°C to balance kinetics and selectivity.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example:

-

Antimicrobial Agents: Derivatives with triazole or sulfonamide moieties exhibit broad-spectrum activity.

-

Kinase Inhibitors: The fluoromethoxy group improves metabolic stability in tyrosine kinase inhibitors.

Agrochemical Development

In agrochemicals, the compound’s halogenated structure enhances pesticidal efficacy:

-

Herbicides: Modifications at the fluoromethoxy group yield compounds with auxin-like activity.

-

Insect Growth Regulators: Halogenated aromatics disrupt chitin synthesis in insects.

Advanced Materials

-

Liquid Crystals: The compound’s planar structure and polar substituents stabilize nematic phases in display technologies.

-

Polymer Additives: Incorporation into polyesters improves flame retardancy.

Comparative Analysis with Analogues

The fluoromethoxy derivative’s enhanced polarity and stability compared to its methoxy and nitro analogues make it preferable in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume